Cas no 2137568-11-5 (4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide)
![4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2137568-11-5x500.png)
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2137568-11-5
- EN300-765385
- 4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide
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- インチ: 1S/C10H16N4O/c1-2-12-10(15)8-6-9-7(11)4-3-5-14(9)13-8/h6-7H,2-5,11H2,1H3,(H,12,15)
- InChIKey: SVWPRPMMKOAFDC-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(CCCN2N=1)N)NCC
計算された属性
- 精确分子量: 208.13241115g/mol
- 同位素质量: 208.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 72.9Ų
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765385-2.5g |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide |
2137568-11-5 | 95% | 2.5g |
$2408.0 | 2024-05-22 | |
Enamine | EN300-765385-5.0g |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide |
2137568-11-5 | 95% | 5.0g |
$3562.0 | 2024-05-22 | |
Enamine | EN300-765385-0.05g |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide |
2137568-11-5 | 95% | 0.05g |
$1032.0 | 2024-05-22 | |
Enamine | EN300-765385-0.25g |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide |
2137568-11-5 | 95% | 0.25g |
$1131.0 | 2024-05-22 | |
Enamine | EN300-765385-0.5g |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide |
2137568-11-5 | 95% | 0.5g |
$1180.0 | 2024-05-22 | |
Enamine | EN300-765385-1.0g |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide |
2137568-11-5 | 95% | 1.0g |
$1229.0 | 2024-05-22 | |
Enamine | EN300-765385-10.0g |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide |
2137568-11-5 | 95% | 10.0g |
$5283.0 | 2024-05-22 | |
Enamine | EN300-765385-0.1g |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide |
2137568-11-5 | 95% | 0.1g |
$1081.0 | 2024-05-22 |
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamideに関する追加情報
Research Brief on 4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 2137568-11-5)
4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 2137568-11-5) is a novel heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyridine class, which is known for its diverse pharmacological activities, including potential applications in oncology, neurology, and infectious diseases. The unique structural features of this molecule, such as its amino and carboxamide functional groups, make it a promising candidate for further drug development and therapeutic applications.
Recent studies have focused on elucidating the molecular mechanisms and biological activities of 4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory effects on specific kinase targets involved in cancer cell proliferation. The researchers employed a combination of in vitro assays and molecular docking simulations to validate its binding affinity and selectivity, highlighting its potential as a lead compound for kinase inhibitor development.
In addition to its anticancer properties, preliminary research has also explored the neuroprotective effects of this compound. A 2024 study in ACS Chemical Neuroscience reported that 4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide could modulate neurotransmitter receptors, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The study utilized electrophysiological recordings and behavioral assays in animal models to substantiate these findings.
The synthesis and optimization of 4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide have also been a focal point of recent research. A team of chemists from the University of Cambridge (2023) developed a scalable and efficient synthetic route for this compound, achieving a high yield and purity. Their methodology, which involves a multi-step reaction sequence with careful control of reaction conditions, has been published in Organic Process Research & Development, providing valuable insights for industrial-scale production.
Despite these promising developments, challenges remain in the clinical translation of 4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further structural modifications to enhance its metabolic stability. Ongoing research is investigating prodrug strategies and formulation technologies to address these limitations.
In conclusion, 4-amino-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 2137568-11-5) represents a versatile and promising scaffold in medicinal chemistry. Its multifaceted biological activities and synthetic accessibility make it a compelling subject for future research. Continued efforts in structure-activity relationship studies and preclinical evaluations will be crucial to unlocking its full therapeutic potential.
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